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Compound of Interest

Compound Name: Thioacetone

Cat. No.: B1215245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Thioacetone is an extremely hazardous substance with an exceptionally foul and

pervasive odor. It is unstable and readily polymerizes at temperatures above -20°C. All

handling and synthesis should be conducted by trained professionals in a well-ventilated fume

hood with appropriate personal protective equipment and emergency procedures in place.

Introduction
Thioacetone ((CH₃)₂CS) is the sulfur analog of acetone and the simplest thioketone.[1] Its high

reactivity, stemming from the polarizable carbon-sulfur double bond, makes it a unique, albeit

challenging, reagent in organosulfur chemistry.[2] Due to its inherent instability, thioacetone is

typically generated in situ for immediate use in subsequent reactions.[3][4] The primary

precursor for monomeric thioacetone is its stable cyclic trimer, trithioacetone (2,2,4,4,6,6-

hexamethyl-1,3,5-trithiane).[3][4]

These notes provide detailed protocols for the synthesis of trithioacetone, the generation of

thioacetone, and its application in the synthesis of bis-thio-acetone (BTA) linkages, a valuable

tool in protein chemistry.

Synthesis and Generation of Thioacetone
The generation of thioacetone is a two-step process: first, the synthesis of the stable trimer,

trithioacetone, followed by its thermal cracking (pyrolysis) to yield the monomeric
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thioacetone.

Synthesis of Trithioacetone
Trithioacetone is most commonly synthesized by the reaction of acetone with hydrogen sulfide

in the presence of a Lewis acid catalyst.[4]

Experimental Protocol: Synthesis of Trithioacetone

Materials:

Acetone (ACS grade)

Anhydrous Zinc Chloride (ZnCl₂) or concentrated Hydrochloric Acid (HCl)

Hydrogen Sulfide (H₂S) gas

Benzene or other suitable organic solvent for extraction

Distilled water

Round-bottom flask

Gas dispersion tube

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and placed

in an ice bath, combine 600 mL of acetone and 200 g of anhydrous zinc chloride powder.[5]
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Cool the mixture to below 10°C with continuous stirring.[5]

Slowly bubble hydrogen sulfide gas through the solution. Control the H₂S flow rate to

maintain the reaction temperature below 10°C.[5] The reaction is exothermic.

Continue the addition of H₂S for approximately 7 hours. The solution will initially turn a

reddish color which then fades, and a white precipitate may form.[5]

After the addition of H₂S is complete, allow the mixture to stir at room temperature for an

additional hour.[5]

Transfer the reaction mixture to a separatory funnel and add 600 mL of water to dissolve the

zinc chloride.[5]

Extract the aqueous layer twice with 150 mL portions of benzene.[5]

Wash the combined organic layers with 150 mL of water.[5]

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by

rotary evaporation.

The crude product, a thick oil, can be purified by vacuum distillation. The fraction collected

between 104-110°C at 1 kPa (7.5 Torr) is the desired trithioacetone.[5] A mixture of 60-70%

trithioacetone and 30-40% of the side-product 2,2-propanedithiol is often obtained before

final purification.[4][6]

Safety Precautions:

Hydrogen sulfide is a highly toxic and flammable gas. This procedure must be performed in a

high-performance fume hood.

Ensure a trap (e.g., bleach or sodium hydroxide solution) is in place to neutralize excess

H₂S.

Acetone and benzene are flammable. Avoid open flames and sparks.

Generation of Monomeric Thioacetone via Pyrolysis
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Monomeric thioacetone is obtained by the thermal cracking of trithioacetone. The unstable

monomer must be collected in a cold trap.

Experimental Protocol: Pyrolysis of Trithioacetone

Materials:

Trithioacetone

Quartz pyrolysis tube

Tube furnace

High-vacuum pump

Cold trap (Dewar flask with liquid nitrogen or dry ice/acetone bath)

Receiving flask

Procedure:

Assemble the pyrolysis apparatus. The quartz tube is placed inside the tube furnace, with

one end connected to a flask containing trithioacetone and the other end connected via a

vacuum adapter to a receiving flask submerged in a cold trap (-78°C or lower). The entire

system is connected to a high-vacuum pump.

Heat the tube furnace to a temperature between 500-650°C.[4][7]

Reduce the pressure in the system to 5-20 mm Hg.[7]

Gently heat the flask containing trithioacetone to vaporize it and allow the vapor to pass

through the hot quartz tube.

The trithioacetone will crack into monomeric thioacetone, which is a red-orange vapor.

The thioacetone monomer is collected in the cold trap as an orange to brown liquid.[3]
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The collected thioacetone must be kept at or below -20°C and used immediately to prevent

polymerization.[3] Under optimal conditions, yields of up to 80% can be achieved.[7]

Applications in Synthesis
Synthesis of Bis-thio-acetone (BTA) Linkages in
Peptides and Proteins
A significant application of thioacetone chemistry is the formation of stable bis-thio-acetone

(BTA) linkages as analogues of isopeptide bonds in ubiquitinated proteins. This is typically

achieved using a more stable precursor, 1,3-dihaloacetone, which reacts with two thiol-

containing molecules (e.g., cysteine residues in peptides or proteins) to form the BTA bridge.

Experimental Protocol: BTA Linkage Formation (General Procedure)

This protocol outlines the general two-step approach for linking two thiol-containing molecules

(Protein-SH and Peptide-SH) using 1,3-dibromoacetone.

Materials:

Thiol-containing protein (e.g., Ubiquitin C-terminal thiol)

Thiol-containing peptide or protein (e.g., α-synuclein with a Lys-to-Cys mutation)

1,3-Dibromoacetone

Sodium borate buffer (e.g., 71.4 mM, pH 8.3)

Guanidine hydrochloride (GuHCl), if required for protein solubility

Reducing agent (e.g., β-mercaptoethanol) for quenching

RP-HPLC for purification

Procedure:

Step 1: Activation of the First Thiol-Containing Protein
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Dissolve the first thiol-containing protein (e.g., Ubiquitin C-terminal thiol) in sodium borate

buffer.

Add a molar excess of 1,3-dibromoacetone. The reaction can be rapid, often reaching

completion within an hour.[8]

Monitor the reaction by HPLC. Upon completion, the activated protein can be purified by RP-

HPLC to remove excess 1,3-dibromoacetone and any side products. An isolated yield of

95% for the activated ubiquitin has been reported.[8]

Step 2: Coupling with the Second Thiol-Containing Molecule

Dissolve the purified, activated protein and the second thiol-containing molecule (e.g., α-

synuclein(K23C)) in a suitable buffer.[8] In some cases, a denaturant like 3 M Guanidine-HCl

may be necessary to ensure protein solubility and accessibility of the cysteine residue.[8]

Allow the reaction to proceed, typically at 4°C for 24 hours.[8]

Quench the reaction, for example, by adding β-mercaptoethanol.

Purify the final BTA-linked protein conjugate by RP-HPLC. The identity of the product can be

confirmed by ESI-MS.[8]

Quantitative Data
Table 1: Synthesis and Reaction Conditions
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Parameter Trithioacetone Synthesis
Thioacetone Generation
(Pyrolysis)

Reactants
Acetone, H₂S, Lewis Acid

(e.g., ZnCl₂)
Trithioacetone

Temperature < 10 °C[5] 500 - 650 °C[4][7]

Pressure Atmospheric 5 - 20 mm Hg[7]

Reaction Time ~8 hours[5] N/A (Flow process)

Yield
60-70% (as part of a mixture)

[4][6]
Up to 80%[7]

Table 2: Spectroscopic Data for Thioacetone

Spectroscopic
Method

Peak/Signal Assignment Reference

¹H NMR δ ≈ 1.9 ppm (singlet) (CH₃)₂C=S [3]

¹³C NMR δ ≈ 252.7 ppm C=S [2]

IR Spectroscopy
~1085 cm⁻¹ and ~643

cm⁻¹
C-S bond vibrations [2][3]

~2950, 2900, 1440,

1150, 1360, 1375

cm⁻¹

Geminal methyl

groups
[2][3]

Other Synthetic Applications
While detailed protocols are less commonly published due to the compound's reactivity,

thioacetone can participate in several other classes of organic reactions.

Diels-Alder Reactions: As a highly reactive dienophile, thioacetone is expected to readily

undergo [4+2] cycloaddition reactions with conjugated dienes. The reaction should be

conducted by generating thioacetone in the presence of the diene at low temperatures to

trap the monomer as it is formed.
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Reactions with Organolithium Reagents: Unlike ketones which typically undergo nucleophilic

addition at the carbonyl carbon, thioacetone's reaction with organolithiums is more complex.

[9] Reduction of the C=S group to a thiol is often a major competing pathway.[9] The specific

products depend on the organolithium reagent and reaction conditions.

Workflow and Logic Diagrams
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Step 1: Trithioacetone Synthesis

Step 2: Thioacetone Generation

Step 3: Application (e.g., Trapping Reaction)

Acetone + H2S

Lewis Acid Catalyst
(< 10°C)

Reaction Mixture

Workup & Extraction

Trithioacetone (Stable Trimer)

Pyrolysis
(500-650°C, vacuum)

Cryogenic Trapping
(≤ -78°C)

Monomeric Thioacetone
(Unstable)

Diels-Alder Reaction
(with Diene) Reaction with R-Li

Desired Organosulfur Product

Click to download full resolution via product page

Caption: General workflow for the synthesis and in-situ use of thioacetone.
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Protein-1-SH
(e.g., Ub-SH)

Activated Protein-1
(Ub-S-CH2COCH2-Br)

 Step 1: Activation 

1,3-Dibromoacetone

HPLC Purification

Coupling Reaction
(pH 8.3, 4°C)

Protein-2-SH
(e.g., α-Syn-Cys)

 Step 2: Coupling 

BTA-Linked Conjugate
(Protein-1-S-CH2COCH2-S-Protein-2)

Final HPLC Purification

Click to download full resolution via product page

Caption: Workflow for synthesizing BTA-linked protein conjugates.

Safety and Handling
Extreme Odor: Thioacetone is infamous for its incredibly potent and foul odor, which can

cause nausea and vomiting even at extremely low concentrations.[1][3] All manipulations

must be conducted in a high-efficiency fume hood.

Instability: Monomeric thioacetone is unstable above -20°C and will rapidly polymerize.[3] It

must be kept at low temperatures (ideally ≤ -78°C) and used immediately after generation.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat,

and chemical-resistant gloves, is mandatory.[10][11] Consider using double gloves.

Waste Disposal: All glassware and waste contaminated with thioacetone or trithioacetone
should be decontaminated with a strong oxidizing agent (e.g., bleach) before removal from

the fume hood. Dispose of chemical waste through approved institutional channels.[10]

Contingency Planning: Be prepared for accidental release. The odor can quickly permeate a

large area. Have procedures in place for evacuation and cleanup. The original synthesis in

1889 was reported to cause panic and illness in the surrounding city of Freiburg.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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